molecular formula C17H25N3O B14948646 Propanamide, N-(2,6-dimethylphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-

Propanamide, N-(2,6-dimethylphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-

Cat. No.: B14948646
M. Wt: 287.4 g/mol
InChI Key: LNSRLCZIFNJNPI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N~2~-(3,4,5,6-tetrahydro-2H-azepin-7-yl)alaninamide: is a complex organic compound that features a unique structure combining an aromatic ring with a seven-membered azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-N~2~-(3,4,5,6-tetrahydro-2H-azepin-7-yl)alaninamide typically involves multiple steps:

    Formation of the Azepine Ring: The seven-membered azepine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Alaninamide Group: The alaninamide moiety is introduced through amide bond formation, often using coupling reagents like EDCI or DCC.

    Introduction of the Dimethylphenyl Group: The final step involves the attachment of the 2,6-dimethylphenyl group, which can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the azepine ring.

    Reduction: Reduction reactions can target the azepine ring, converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (for halogenation) or nitrating agents (for nitration) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure could make it useful in the design of new materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The exact mechanism of action for N-(2,6-dimethylphenyl)-N~2~-(3,4,5,6-tetrahydro-2H-azepin-7-yl)alaninamide depends on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or ion channels, and the pathways involved might be related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-N~2~-(3,4,5,6-tetrahydro-2H-azepin-7-yl)alaninamide stands out due to its combination of an aromatic ring and a seven-membered azepine ring, which is less common in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)propanamide

InChI

InChI=1S/C17H25N3O/c1-12-8-7-9-13(2)16(12)20-17(21)14(3)19-15-10-5-4-6-11-18-15/h7-9,14H,4-6,10-11H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

LNSRLCZIFNJNPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)NC2=NCCCCC2

Origin of Product

United States

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